N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features an indole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the pyridine ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its indole and pyridine rings are known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The indole ring can bind to certain receptors or enzymes, modulating their activity. The pyridine ring may also play a role in these interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a different position of the indole ring.
N-(1H-indol-5-yl)-1-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
CAS No. |
1676073-50-9 |
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Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O3/c1-12-10-13(2)22(8-9-25-3)19(24)17(12)18(23)21-15-4-5-16-14(11-15)6-7-20-16/h4-7,10-11,20H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
YWKWUTOBUAWSOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)NC=C3)C |
Origin of Product |
United States |
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